MitoP -

MitoP

Catalog Number: EVT-1470174
CAS Number:
Molecular Formula: C25H22BrOP
Molecular Weight: 449.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MitoP is a product of the reaction between MitoB, a mitochondria-targeted mass spectrometry probe, and mitochondrial H2O2 [, ]. MitoB, a lipophilic triphenylphosphonium cation, accumulates within mitochondria due to the negative membrane potential. Upon entering the mitochondria, MitoB reacts with H2O2, leading to the formation of MitoP [, ]. This reaction is irreversible, allowing researchers to use the MitoP/MitoB ratio as a reliable indicator of mitochondrial H2O2 levels in vivo [, ].

MitoB

Compound Description: MitoB is a mitochondria-targeted probe used to measure hydrogen peroxide (H2O2) levels within the mitochondria of living organisms. [, , ]. It achieves mitochondrial accumulation through its attachment to an alkyltriphenylphosphonium cation. [, ]. Once inside the mitochondria, MitoB reacts with H2O2 and is converted to MitoP. [, ]. The ratio of MitoP to MitoB serves as an indicator of mitochondrial H2O2 levels in vivo [].

Relevance: MitoB is the direct precursor of MitoP, converted to MitoP specifically within the mitochondria upon reaction with H2O2. [, ]. The ratio of MitoP to MitoB is the key measurement providing insight into mitochondrial H2O2 levels. [] This relationship makes MitoB essential for the study of mitochondrial oxidative stress using the MitoP/MitoB ratiometric approach.

L-(+)-Ergothioneine (ERG)

Compound Description: L-(+)-ergothioneine (ERG) is a natural amino acid betaine synthesized from histidine. [] It exhibits cytoprotective and antioxidant properties, particularly in situations of elevated oxidative stress. []

Relevance: Research has explored the therapeutic potential of ERG in preeclampsia, a pregnancy disorder linked to oxidative stress and mitochondrial dysfunction. [] In the study, ERG administration reduced mitochondrial H2O2 levels in a rat model of preeclampsia. [] This reduction in H2O2 would consequently influence the conversion of MitoB to MitoP, making ERG indirectly relevant to MitoP by impacting its formation.

Synthesis Analysis

Methods and Technical Details

The synthesis of MitoP involves a multi-step process beginning with the preparation of MitoB. The key steps include:

  1. Synthesis of MitoB: This compound is synthesized through a series of chemical reactions that involve coupling reactions with lipophilic groups to enhance mitochondrial targeting.
  2. Conversion to MitoP: Upon entering the mitochondria, MitoB undergoes oxidation by hydrogen peroxide, resulting in the formation of MitoP. This reaction is crucial for its function as an exomarker.
  3. Quantification Standards: Deuterated forms of both MitoP and MitoB are used as standards in mass spectrometry to accurately measure hydrogen peroxide levels based on their ratio after incubation .

The detailed protocols for these synthesis steps are outlined in methods published within the field of mitochondrial medicine, emphasizing reproducibility and precision in experimental setups .

Molecular Structure Analysis

Structure and Data

  • Chemical Formula: C21_{21}H24_{24}N2_{2}O2_{2}P
  • Molecular Weight: Approximately 360.4 g/mol

The structural characteristics allow it to interact specifically with reactive oxygen species like hydrogen peroxide, making it an effective probe for monitoring oxidative stress in cellular environments .

Chemical Reactions Analysis

Reactions and Technical Details

MitoP undergoes specific chemical reactions primarily related to its interaction with hydrogen peroxide:

  1. Oxidation Reaction: The conversion of MitoB to MitoP occurs through an oxidation reaction where hydrogen peroxide oxidizes the methylene group adjacent to the nitrogen atom in MitoB.
  2. Detection Mechanism: The resultant increase in fluorescence intensity correlates with hydrogen peroxide concentration, allowing for real-time monitoring within living cells.

These reactions are critical for understanding mitochondrial dynamics and assessing oxidative stress levels in various biological contexts .

Mechanism of Action

Process and Data

MitoP operates through a straightforward mechanism:

  1. Targeting: The lipophilic triphenylphosphonium group ensures that the compound selectively accumulates within mitochondria.
  2. Reaction with Hydrogen Peroxide: Once inside, it reacts with hydrogen peroxide, leading to a structural change that enhances fluorescence.
  3. Quantitative Measurement: The fluorescence intensity can be quantitatively measured using techniques such as mass spectrometry or fluorescence microscopy, providing insights into mitochondrial health and oxidative stress levels.

This mechanism allows researchers to monitor changes in mitochondrial function related to various pathologies, including neurodegenerative diseases and cancer .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a yellow crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

The physical properties facilitate its use in biological assays, while its chemical properties allow for specific interactions with reactive oxygen species, making it a valuable tool for mitochondrial research .

Applications

Scientific Uses

MitoP has several significant applications in scientific research:

  • Oxidative Stress Measurement: It is widely used to measure hydrogen peroxide levels in mitochondria, helping researchers understand oxidative damage associated with aging and various diseases.
  • Mitochondrial Function Studies: Researchers utilize MitoP to assess mitochondrial health and bioenergetics under different physiological conditions or treatments.
  • Disease Research: It plays a crucial role in studying conditions such as neurodegeneration, cardiovascular diseases, and cancer by providing insights into the role of oxidative stress in these diseases.
Introduction to Mitochondrial Biology and the MitoP Framework

Evolutionary Origins of Mitochondria and Endosymbiotic Theory

The serial endosymbiosis theory posits that mitochondria evolved from alpha-proteobacteria engulfed by a primitive host cell ~1.5–2 billion years ago. This theory is supported by several lines of evidence:

  • Mitochondria retain their own circular genome and utilize bacterial-like translation machinery [1].
  • Phylogenetic analyses confirm a monophyletic origin from Rickettsia-like alphaproteobacteria, with conserved ribosomal RNA and electron transport chain proteins [1] [6].
  • Recent studies of protists challenge traditional models, suggesting mitochondria arose concurrently with the nuclear genome in the last eukaryotic common ancestor (LECA) rather than sequentially [1].

Critical genomic reductions occurred during endosymbiosis: ancestral mitochondria encoded ~1,000+ genes, while modern mammalian mtDNA retains only 13 protein-coding genes essential for oxidative phosphorylation [7]. This reductive evolution reflects massive gene transfer to the nucleus, necessitating sophisticated cross-compartment coordination.

Table 1: Evolutionary Evidence for Mitochondrial Endosymbiosis

FeatureBacterial AncestorModern Mitochondria
Genome ArchitectureCircular DNACircular DNA (reduced)
Ribosomal Structure70SMitochondrial 55S
Key Conserved ProteinsElectron Transport Chain Complexes I–IVHomologous ETC complexes
Phylogenetic SignatureAlpha-proteobacterialMonophyletic clade

Functional Diversity of Mitochondria: Beyond ATP Production

While ATP synthesis via oxidative phosphorylation remains a core function, mitochondria exhibit striking functional plasticity across tissues and species:

  • Metabolic Integration: Mitochondria enable gluconeogenesis, fatty acid β-oxidation, and heme biosynthesis through enzymes like pyruvate carboxylase and carnitine palmitoyltransferase [4].
  • Calcium Buffering: The mitochondrial calcium uniporter (MCU) regulates cytosolic Ca²⁺ waves, modulating synaptic activity and apoptosis [4] [10].
  • ROS-Mediated Signaling: Superoxide produced at Complex I/III acts as a secondary messenger for hypoxic adaptation and immune responses [2] [4].
  • Heat Production: Brown adipose mitochondria uncouple respiration via UCP1 to generate thermogenic heat [4].

Mitochondrial structure dynamically adapts to support these roles. Cristae density increases in energy-demanding tissues (e.g., cardiac muscle), expanding respiratory capacity but reducing matrix volume for biosynthetic enzymes. Conversely, hepatic mitochondria prioritize metabolite synthesis with larger matrix compartments [2]. Cristae shape also modulates function:

  • Lamellar cristae in brown fat maximize ETC density for uncoupled respiration.
  • Curved cristae in muscle optimize ATP synthase dimer placement for efficient energy capture [2].

The Mitochondrial Proteome: Nuclear vs. Mitochondrial-Encoded Components

The mitochondrial proteome comprises ~1,000–1,500 proteins in mammals, with only 13 encoded by mtDNA. This division necessitates precise mitonuclear coordination:

  • Nuclear-encoded proteins (99%) are synthesized cytosolically and imported via translocases (TOM/TIM). They include:
  • Metabolic enzymes (TCA cycle, β-oxidation)
  • Cristae structural organizers (MICOS, OPA1)
  • mtDNA maintenance factors [3] [6].
  • Mitochondrial-encoded proteins are hydrophobic subunits of ETC complexes (e.g., MT-ND1 of Complex I). Their synthesis relies on mitochondrial ribosomes and tRNA/rRNA encoded in mtDNA [7].

Proteome mapping initiatives like MitoCarta integrate mass spectrometry, homology prediction, and microscopy to define the "core" proteome. Key findings include:

  • Only ~60% of yeast mitochondrial proteins have human orthologs, reflecting lineage-specific adaptations [5] [9].
  • Tissue-specific isoforms exist (e.g., liver vs. heart ATP synthase), tuned to local metabolic demands [3].
  • 10% of human disease genes (e.g., FXN in Friedreich’s ataxia) encode mitochondrial proteins [6].

Table 2: Composition of Model Organism Mitochondrial Proteomes

SpeciesTotal ProteinsmtDNA-EncodedValidated Nuclear-EncodedKey References
Homo sapiens1,100–1,50013900 (MitoP2)MitoCarta, MitoP2 [3] [9]
Saccharomyces cerevisiae700–8008477 (high-confidence)MitoP2 [5]
Mus musculus~1,200131,020MitoP2 [9]

Historical Development of the MitoP Database: Scope and Objectives

The MitoP database (est. 1999) emerged to address fragmentation in mitochondrial protein annotation. Its evolution reflects technological and conceptual advances:

  • Foundational Phase (MITOP: 1999–2000): Curated reference sets for yeast/human proteins, integrating homology searches with Rickettsia prowazekii and disease gene annotations [6] [9].
  • Expansion Phase (MitoP2: 2004–2008):
  • Added support vector machine (SVM) scoring to predict mitochondrial localization from sequence features (e.g., targeting signals, domain composition) [5] [9].
  • Incorporated high-throughput data: proteomics (e.g., human heart mitoproteome), yeast deletion phenotypes, and protein-protein interactions [5] [9].
  • Established orthology pipelines across yeast, human, mouse, and Arabidopsis [9].
  • Current Capabilities:
  • Disease Gateway: Links 129+ human diseases (e.g., Leigh syndrome) to mitochondrial protein mutations [6].
  • Functional Annotation: Classifies proteins into pathways (e.g., Fe/S cluster biogenesis, OXPHOS).
  • Tissue Expression Maps: Highlights proteome remodeling in energy-intensive tissues [9].

MitoP2’s validation framework evaluates prediction methods:

  • MitoProt II (targeting sequence prediction) achieves 75% specificity.
  • Microscopy localization remains the gold standard (98% specificity) [5] [9].

Table 3: MitoP Database Development Milestones

VersionYearKey InnovationsSpecies Added
MITOP1999Manual curation; disease gene catalogYeast, human, mouse, C. elegans, N. crassa
MitoP22004SVM scoring; proteomics integrationA. thaliana
MitoP2 update2008Orthology networks; tissue expression profilesExpanded mouse/human annotations

Properties

Product Name

MitoP

IUPAC Name

(3-hydroxyphenyl)methyl-triphenylphosphanium;bromide

Molecular Formula

C25H22BrOP

Molecular Weight

449.3 g/mol

InChI

InChI=1S/C25H21OP.BrH/c26-22-12-10-11-21(19-22)20-27(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19H,20H2;1H

InChI Key

SVALDZORJHFRCU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)O)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Synonyms

MitoPhenol

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)O)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

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